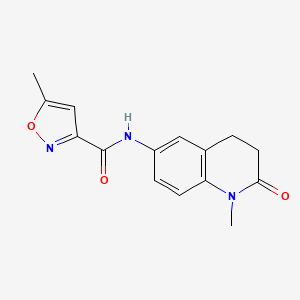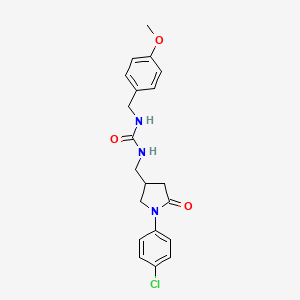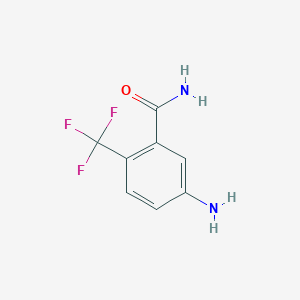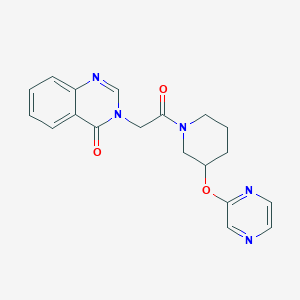
2-(4-ブロモ-2,5-ジメチルフェニル)スルホニルオキシ安息香酸ナフタレン-2-イル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate is a complex organic compound that features a naphthalene ring, a benzoate ester, and a sulfonyloxy group
科学的研究の応用
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate has several scientific research applications:
Organic Electronics: Used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxybenzoic acid with naphthalen-2-yl alcohol, followed by sulfonation with 4-bromo-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The sulfonyloxy group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
作用機序
The mechanism of action of Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Uniqueness
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate is unique due to its specific combination of functional groups, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics and reactivity.
特性
IUPAC Name |
naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO5S/c1-16-14-24(17(2)13-22(16)26)32(28,29)31-23-10-6-5-9-21(23)25(27)30-20-12-11-18-7-3-4-8-19(18)15-20/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGFTJBSQLYVKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357165.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)





